molecular formula C14H15N5O B1218957 Endralazine CAS No. 39715-02-1

Endralazine

Cat. No. B1218957
Key on ui cas rn: 39715-02-1
M. Wt: 269.30 g/mol
InChI Key: ALAXZYHFVBSJKZ-UHFFFAOYSA-N
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Patent
US03954754

Procedure details

A suspension of 21.6 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in 80 cc of hydrazine hydrate is boiled at reflux at an oil bath temperature of 110° for 1 hour. After a reaction time of approximately 15 minutes the material dissolves completely. The crude title compound resulting after cooling the mixture, is washed with a small amount of absolute ethanol and dissolved in 60 cc of dimethyl formamide. 60 cc of absolute ethanol are added to the solution, whereupon the title compound crystallizes. M.P. 220°-223° (decomp.).
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15](Cl)=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:21][NH2:22]>>[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15]([NH:21][NH2:22])=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
21.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)Cl)CC1
Name
Quantity
80 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux at an oil bath temperature of 110° for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
After a reaction time of approximately 15 minutes the material dissolves completely
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)NN)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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